molecular formula C5H5ClN2O2S B164656 2-Chloro-4-(methylsulfonyl)pyrimidine CAS No. 1233026-31-7

2-Chloro-4-(methylsulfonyl)pyrimidine

Cat. No. B164656
M. Wt: 192.62 g/mol
InChI Key: YJIANTUNRFFGOK-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylsulfonyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of other organic compounds. This compound has been studied extensively for its biochemical and physiological effects and its applications in scientific research.

Scientific Research Applications

Application 1: Synthesis of Pyrimidine Derivatives

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 2-Chloro-4-(methylsulfonyl)pyrimidine is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
  • Methods of Application or Experimental Procedures: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
  • Results or Outcomes: The introduction of a new hydrophobic side chain using organolithium reagents was reported. Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites, introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Application 2: Anti-Inflammatory Activities of Pyrimidines

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: Pyrimidines, including 2-Chloro-4-(methylsulfonyl)pyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . This is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Methods of Application or Experimental Procedures: The synthesis of these pyrimidines involves a series of steps. In the first step, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained. In the next step, the synthesis of several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives was reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3- d ]pyrimidine derivatives .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Application 3: Synthesis of 5,6-Dihydropyrrolo[2,3-d]pyrimidine Derivatives

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 2-Chloro-4-(methylsulfonyl)pyrimidine is used in the synthesis of 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives . These derivatives are of interest due to their potential biological activities .
  • Methods of Application or Experimental Procedures: The synthesis involves several steps. Initially, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained. In the next step, the synthesis of several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives was reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .
  • Results or Outcomes: The synthesis resulted in the formation of 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives. The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

properties

IUPAC Name

2-chloro-4-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIANTUNRFFGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599754
Record name 2-Chloro-4-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(methylsulfonyl)pyrimidine

CAS RN

1233026-31-7
Record name 2-Chloro-4-(methanesulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methanesulfonylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

mCPBA (3.92 g, 17.5 mmol) was added to a stirred mixture of 2-chloro-4-(methylsulfanyl)pyrimidine (1.5 g, 7.0 mmol) in dichloromethane (35.0 mL) at 0° C. The reaction mixture was warmed to room temperature, stirred for 1.5 h and then diluted with aqueous sodium thiosulfate. The solution was stirred for 10 min then saturated sodium bicarbonate was added and the mixture was extracted with dichloromethane. The combined organics were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (0 to 100% EtOAc/hexanes) to afford 2-chloro-4-(methylsulfonyl)pyrimidine as a white solid. MS ESI calcd. for C5H6C1N2O2S [M+H]+ 193. found 193.
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3.92 g
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1.5 g
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35 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Baiazitov, W Du, CS Lee, S Hwang, NG Almstead… - …, 2013 - thieme-connect.com
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak …
Number of citations: 19 www.thieme-connect.com
F Bruening, LE Lovelle - European journal of organic chemistry, 2017 - Wiley Online Library
A highly efficient and regioselective method for the S N Ar amination of 2,4‐dichloropyrimidine with oxazolidin‐2‐one and related weakly nucleophilic amines, using sodium sulfinate …
S Kamijo, K Kamijo, T Murafuji - The Journal of Organic Chemistry, 2017 - ACS Publications
The synthesis of alkylated pyrimidines was achieved via benzophenone-mediated photoinduced coupling between saturated heterocycles and sulfonylpyrimidines. The pyrimidine ring …
Number of citations: 34 pubs.acs.org
JK Matsui - 2018 - search.proquest.com
Over the past decade, a resurgence of interest in photo-induced electron transfer has resulted in a new class of organic transformations. The ability to harness over 60 kcal/mol of visible …
Number of citations: 3 search.proquest.com

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